molecular formula C21H32O2 B1253585 (3beta)-3-Hydroxypregn-4-en-20-one

(3beta)-3-Hydroxypregn-4-en-20-one

Cat. No.: B1253585
M. Wt: 316.5 g/mol
InChI Key: QWVWXRKHAXWWSV-QGVNFLHTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Context within the Steroidogenesis Pathway and Pregnane (B1235032) Metabolism

The biosynthesis of all steroid hormones begins with cholesterol. nih.gov Through a series of enzymatic reactions, cholesterol is converted to pregnenolone (B344588), the common precursor for all steroid hormones. nih.gov The classical steroidogenesis pathway then sees pregnenolone converted to progesterone (B1679170) by the action of the enzyme 3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴ isomerase (3β-HSD). nih.govyoutube.comwikipedia.org This enzyme catalyzes two crucial reactions: the oxidation of the 3β-hydroxyl group to a 3-keto group and the isomerization of the double bond from the Δ⁵ to the Δ⁴ position. nih.gov

(3beta)-3-Hydroxypregn-4-en-20-one is not a direct, sequential intermediate in this primary pathway leading from pregnenolone. Instead, it emerges as a metabolite of progesterone. nih.gov Its formation involves the reduction of the 3-keto group of progesterone back to a 3β-hydroxyl group. This reverse reaction can be catalyzed by certain isoforms of hydroxysteroid dehydrogenases, such as members of the aldo-keto reductase (AKR) family. nih.gov While 3β-HSD primarily drives the conversion of Δ⁵-3β-hydroxysteroids to Δ⁴-3-ketosteroids, under certain conditions, the reverse reductase activity can occur. nih.gov

The metabolism of progesterone is extensive, leading to a variety of pregnane derivatives. Key enzymes in this process, besides 3-ketosteroid reductases, include 5α-reductase and 5β-reductase, which reduce the Δ⁴ double bond, and 20α-hydroxysteroid dehydrogenase, which acts on the C20 ketone. wikipedia.org The resulting metabolites, such as allopregnanolone (B1667786) and pregnanolone (B1679072), have their own distinct biological activities. wikipedia.org The formation of this compound is one of several metabolic fates of progesterone, highlighting the complexity of pregnane metabolism beyond the central steroidogenic cascade.

Table 2: Key Enzymes in Progesterone Metabolism

Enzyme Action on Progesterone/Metabolites Resulting Compound(s)
3-Ketosteroid Reductases (e.g., AKR1C family) Reduction of the C3 ketone This compound, 3α-hydroxy-4-pregnen-20-one
5α-Reductase Reduction of the Δ⁴ double bond 5α-Dihydroprogesterone
5β-Reductase (AKR1D1) Reduction of the Δ⁴ double bond 5β-Dihydroprogesterone
20α-Hydroxysteroid Dehydrogenase (e.g., AKR1C1) Reduction of the C20 ketone 20α-Hydroxypregn-4-en-3-one

Significance as an Endogenous Steroid Metabolite

As an endogenous steroid, this compound is more than just a metabolic byproduct; it possesses biological activity. Research has indicated that this compound exhibits progestogenic activity with a potency comparable to that of progesterone itself. nih.gov This suggests that the conversion of progesterone to its 3β-hydroxy metabolite does not necessarily lead to inactivation but rather to a molecule that can also interact with and activate progesterone receptors.

The significance of this compound is further underscored when compared to its stereoisomer, 3α-hydroxy-4-pregnen-20-one. While the 3α-isomer is a known potent positive allosteric modulator of the GABA-A receptor, contributing to the neuroactive effects of progesterone metabolites, the 3β-isomer does not share this property. nih.gov In fact, 3β-hydroxylated progesterone metabolites may act as inhibitors of the GABA-A receptor, potentially counteracting the effects of positive modulators like allopregnanolone. nih.gov This functional divergence based on the stereochemistry of the C3 hydroxyl group highlights the specificity of steroid-receptor interactions and the nuanced roles of different metabolites.

The presence of enzymes capable of producing this compound in various tissues implies that its formation could be a mechanism for local modulation of progestogenic and neuroactive signaling. For example, the metabolism of related pregnanes has been observed in tissues such as the uterus, suggesting that the local environment can fine-tune steroid hormone action through the generation of specific metabolites.

Table 3: Comparative Biological Activity

Compound Progestogenic Activity GABA-A Receptor Modulation
Progesterone Agonist Precursor to modulators
This compound Agonist (potency similar to progesterone) nih.gov Not a positive modulator; may be inhibitory nih.gov
3alpha-Hydroxy-4-pregnen-20-one Positive allosteric modulator

Properties

Molecular Formula

C21H32O2

Molecular Weight

316.5 g/mol

IUPAC Name

1-[(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

InChI

InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12,15-19,23H,4-11H2,1-3H3/t15-,16-,17+,18-,19-,20-,21+/m0/s1

InChI Key

QWVWXRKHAXWWSV-QGVNFLHTSA-N

SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(CCC34C)O)C

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C[C@H](CC[C@]34C)O)C

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(CCC34C)O)C

Origin of Product

United States

Enzymatic Formation of 3beta 3 Hydroxypregn 4 En 20 One

Reduction of Progesterone (B1679170) to (3beta)-3-Hydroxypregn-4-en-20-one

The formation of this compound from progesterone is a critical metabolic step, primarily achieved through enzymatic reduction. This conversion is carried out by specific enzymes belonging to the hydroxysteroid dehydrogenase and aldo-keto reductase superfamilies.

Role of 17β-Hydroxysteroid Dehydrogenase Type 7 (HSD17B7)

17β-Hydroxysteroid Dehydrogenase Type 7 (HSD17B7), also known as 3-keto-steroid reductase, is a bifunctional enzyme with significant roles in both steroid hormone metabolism and cholesterol biosynthesis. uniprot.orgnih.gov In humans, HSD17B7 is recognized for its capacity to moderately convert progesterone into this compound, a process that leads to the inactivation of progesterone. uniprot.org This enzyme catalyzes the NADP(H)-dependent reduction of various steroids, thereby regulating their biological potency. uniprot.org

HSD17B7 is also involved in the conversion of estrone (B1671321) (E1) to the more potent estradiol (B170435) (E2) and the inactivation of dihydrotestosterone (B1667394) (DHT). uniprot.org Interestingly, while the human HSD17B7 metabolizes progesterone, the mouse ortholog reportedly does not, indicating species-specific variations in its function. uniprot.org The enzyme is localized in the endoplasmic reticulum and is expressed in various tissues, including the ovaries, breasts, placenta, and liver. nih.govwikipedia.org Its role extends to cholesterol biosynthesis, where it functions as a 3-ketosteroid reductase. nih.govgenecards.org

EnzymeAliasFunctionSubstrateProductCofactor
17β-Hydroxysteroid Dehydrogenase Type 7 (HSD17B7)3-keto-steroid reductase, PRAPSteroid hormone metabolism, Cholesterol biosynthesisProgesteroneThis compoundNADP(H)

Involvement of Aldo-Keto Reductases (AKR1C Subfamily, e.g., AKR1C1, AKR1C3)

The aldo-keto reductase (AKR) superfamily, particularly the AKR1C subfamily, plays a crucial role in the metabolism of progesterone. nih.gov Members of this subfamily, including AKR1C1 and AKR1C3, are known to possess 3α/β-hydroxysteroid dehydrogenase (3α/β-HSD) activities and are involved in the reductive metabolism of progesterone. nih.gov These enzymes catalyze the conversion of aldehydes and ketones to their corresponding alcohols using NADH and/or NADPH as cofactors. wikipedia.org

AKR1C1 and AKR1C3 are recognized as major reductive 20α-hydroxysteroid dehydrogenases (20α-HSDs), converting progesterone to the less active metabolite 20α-hydroxyprogesterone. nih.govnih.gov While their 3β-HSD activity in relation to progesterone is documented, the primary focus of much of the research has been on their 20α-HSD and 3α-HSD functions. nih.govnih.gov The expression of these enzymes in tissues such as the endometrium suggests their importance in modulating the local actions of progesterone. nih.gov

EnzymeSubfamilyPrimary Function in Progesterone MetabolismOther Activities
AKR1C1AKR1C20α-hydroxysteroid dehydrogenase (20α-HSD)3α/β-hydroxysteroid dehydrogenase (3α/β-HSD)
AKR1C3AKR1C20α-hydroxysteroid dehydrogenase (20α-HSD)3α/β-hydroxysteroid dehydrogenase (3α/β-HSD)

Metabolic Pathways Leading to its Formation within Steroidogenic Tissues

The synthesis of this compound is intrinsically linked to the broader steroidogenic pathways that occur in tissues such as the adrenal glands, gonads, and placenta. nih.gov The precursor for all steroid hormones is cholesterol. nih.gov The initial and rate-limiting step in steroidogenesis is the conversion of cholesterol to pregnenolone (B344588) by the enzyme CYP11A1, located in the inner mitochondrial membrane. nih.govfullscript.com

Metabolic Fate and Further Transformations of 3beta 3 Hydroxypregn 4 En 20 One

Pathways of Further Biotransformation

The principal metabolic pathway for (3beta)-3-Hydroxypregn-4-en-20-one involves its conversion to progesterone (B1679170), a key steroid hormone. This reaction is catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD). wikipedia.orgwikipedia.orggdx.net Once formed, progesterone enters its extensive metabolic network, leading to the formation of a variety of reduced metabolites.

The major biotransformation pathways for progesterone, and consequently for this compound following its conversion, involve reduction reactions at the C5 and C3 positions of the steroid nucleus, as well as at the C20-ketone group. nih.gov

Key Biotransformation Steps:

5α-Reduction: Progesterone is converted to 5α-dihydroprogesterone (5α-DHP) by the enzyme 5α-reductase. wikipedia.orgnih.gov

5β-Reduction: Alternatively, progesterone can be metabolized to 5β-dihydroprogesterone (5β-DHP) by 5β-reductase. wikipedia.orgnih.gov

3α/β-Hydroxysteroid Dehydrogenase Activity: The resulting dihydroprogesterones are then further metabolized by 3α-hydroxysteroid dehydrogenases and 3β-hydroxysteroid dehydrogenases. These enzymes convert the 3-keto group to a hydroxyl group, leading to the formation of various tetrahydrogenated metabolites. nih.gov

20α/β-Hydroxysteroid Dehydrogenase Activity: The C20-ketone group of progesterone and its metabolites can also be reduced by 20α-hydroxysteroid dehydrogenase and 20β-hydroxysteroid dehydrogenase, leading to the formation of 20α-hydroxy and 20β-hydroxy steroids.

These enzymatic reactions result in a diverse array of metabolites, each with its own biological activity and function.

Table 1: Major Enzymes in the Biotransformation of this compound and its Metabolites

EnzymeFull NameEC NumberFunction
3β-HSD3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase1.1.1.145Catalyzes the conversion of this compound to progesterone and the reverse reaction. wikipedia.orggdx.net
5α-reductaseSteroid 5α-reductase1.3.1.22Reduces the double bond at C4-C5 of progesterone to form 5α-dihydroprogesterone. nih.gov
5β-reductaseSteroid 5β-reductase1.3.1.3Reduces the double bond at C4-C5 of progesterone to form 5β-dihydroprogesterone. nih.gov
3α-HSD3α-hydroxysteroid dehydrogenase1.1.1.50Catalyzes the reduction of the 3-keto group of dihydroprogesterones to a 3α-hydroxyl group. nih.gov
20α-HSD20α-hydroxysteroid dehydrogenase1.1.1.149Reduces the 20-keto group of progesterone and its metabolites.

Interconversion with Related Steroid Isomers and Metabolites

A crucial aspect of the metabolic fate of this compound is its interconversion with progesterone. The enzyme 3β-HSD catalyzes the reversible reaction between these two steroids. wikipedia.orgnih.gov This interconversion allows for a dynamic regulation of the levels of both compounds, depending on the physiological needs of the tissue.

Furthermore, the metabolites of progesterone exist as various isomers, and their interconversion is a key feature of steroid metabolism. For instance, the 3-hydroxy metabolites can exist as either 3α or 3β epimers.

Key Interconversions:

This compound and Progesterone: The primary interconversion is between this compound and progesterone, mediated by 3β-HSD. wikipedia.orgwikipedia.org

Allopregnanolone (B1667786) and Isopregnanolone: Allopregnanolone (3α-hydroxy-5α-pregnan-20-one) and isopregnanolone (3β-hydroxy-5α-pregnan-20-one) are interconverted by the action of 3α-hydroxysteroid dehydrogenase and 3β-hydroxysteroid dehydrogenase. wikipedia.org Isopregnanolone is known to act as a negative allosteric modulator of the GABA-A receptor, antagonizing some of the effects of allopregnanolone. wikipedia.org

Pregnanolone (B1679072) and Epipregnanolone (B113913): Similarly, pregnanolone (3α-hydroxy-5β-pregnan-20-one) and epipregnanolone (3β-hydroxy-5β-pregnan-20-one) are interconvertible. wikipedia.org Epipregnanolone also functions as a negative allosteric modulator of the GABA-A receptor. wikipedia.org

Table 2: Major Metabolites in the Further Transformation of this compound

MetaboliteChemical NameFunction/Activity
ProgesteronePregn-4-ene-3,20-dioneA major progestogen with diverse roles in the menstrual cycle, pregnancy, and neurosteroid activity. nih.gov
5α-Dihydroprogesterone5α-Pregnan-3,20-dioneAn intermediate in the formation of allopregnanolone. nih.gov
5β-Dihydroprogesterone5β-Pregnan-3,20-dioneAn intermediate in the formation of pregnanolone. nih.gov
Allopregnanolone(3α,5α)-3-Hydroxypregnan-20-oneA potent positive allosteric modulator of the GABA-A receptor, with anxiolytic, sedative, and anticonvulsant effects. nih.gov
Isopregnanolone(3β,5α)-3-Hydroxypregnan-20-oneA negative allosteric modulator of the GABA-A receptor, antagonizing some effects of allopregnanolone. wikipedia.org
Pregnanolone(3α,5β)-3-Hydroxypregnan-20-oneA positive allosteric modulator of the GABA-A receptor. nih.gov
Epipregnanolone(3β,5β)-3-Hydroxypregnan-20-oneA negative allosteric modulator of the GABA-A receptor. wikipedia.org
20α-Hydroxyprogesterone20α-Hydroxypregn-4-en-3-oneA metabolite with progestogenic activity.

Biological Roles and Mechanistic Significance of 3beta 3 Hydroxypregn 4 En 20 One

Role as an Intermediate in Steroid Metabolism

(3beta)-3-Hydroxypregn-4-en-20-one is a C21-steroid that occupies a key position in the intricate network of steroid biosynthesis and metabolism. nih.govnih.govnih.gov It is structurally derived from a pregnane (B1235032) hydride and is classified as a 3-oxo-Delta(4) steroid and a 20-hydroxy steroid. nih.govnih.gov Its primary role is that of a metabolic intermediate, particularly in the biotransformation of progesterone (B1679170).

Progesterone, a central hormone in the reproductive cycle and pregnancy, undergoes extensive metabolism in various tissues, including the liver, brain, and uterus. nih.govmdpi.com One of the major metabolic pathways for progesterone is its reduction by hydroxysteroid dehydrogenases. wikipedia.org Specifically, the conversion of progesterone to its hydroxylated metabolites is a critical step. For instance, in the placenta, progesterone is extensively reduced, primarily to 20α-dihydroprogesterone. hormonebalance.org This transformation is catalyzed by enzymes such as aldo-keto reductases (AKRs), with human AKR1C1 being a key enzyme in this process. mdpi.comyoutube.com

The formation of this compound is part of the broader steroidogenic pathway that begins with cholesterol. wikipedia.orghormonebalance.org Cholesterol is converted to pregnenolone (B344588), which is then transformed into progesterone by the enzyme 3β-hydroxysteroid dehydrogenase/δ⁵⁻⁴-isomerase. nih.govwikipedia.org Subsequently, progesterone can be metabolized into various compounds, including its 20-hydroxy derivatives. The metabolic clearance and the specific metabolites formed can vary significantly depending on the tissue and species. nih.govmdpi.com For example, while about 10% of progesterone is metabolized to 20α-dihydroprogesterone in the liver, other metabolites like 5α-dihydroprogesterone and 3β-dihydroprogesterone are also formed. mdpi.com The presence of 3β-hydroxysteroid dehydrogenase (3β-HSD) is crucial for the synthesis of all classes of adrenal steroids, and its deficiency can lead to significant hormonal imbalances. medscape.comwikipedia.orgmedlineplus.gov

Steroid Receptor Interactions and Binding Affinities

The biological activity of a steroid is largely determined by its ability to bind to and activate specific intracellular receptors. The interaction of this compound with key steroid receptors is detailed below.

The progesterone receptor (PR) exists in different forms, including the nuclear progesterone receptors (nPR) and membrane progesterone receptors (mPR). nih.gov The binding affinity of steroids to these receptors is highly dependent on their molecular structure. Research indicates that the 3-keto group is essential for high-affinity binding to both mPRα and nPR. The substitution of this keto group with a 3β-hydroxy group, as seen in this compound, is expected to significantly reduce or abolish binding to the progesterone receptor. This is supported by findings that 3β-hydroxy-5α-pregnan-20-one shows no binding to mPRα. In contrast, progesterone itself binds with high affinity to its receptors. nih.gov

The glucocorticoid receptor (GR) mediates the effects of glucocorticoids like cortisol, which are involved in stress response, metabolism, and inflammation. nih.gov Progesterone is a known weak agonist of the GR. mdpi.com The binding affinity of steroids to the GR is influenced by various structural modifications. For instance, the introduction of a 17α-OH or 21-OH group generally increases affinity. nih.gov Given that this compound has a 20-hydroxy group and lacks the 3-keto group that is often important for steroid receptor binding, its affinity for the GR is likely to be low.

Modulation of Ligand-Gated Ion Channels (e.g., GABAA Receptor)

Beyond their classical genomic actions via nuclear receptors, some steroids can directly modulate the activity of ligand-gated ion channels in the central nervous system. The γ-aminobutyric acid type A (GABAA) receptor, a major inhibitory neurotransmitter receptor in the brain, is a key target for such neuroactive steroids. nih.gov

Research has shown that 3β-hydroxypregnane steroids can act as direct, noncompetitive antagonists of the GABAA receptor. nih.gov These steroids, including compounds structurally related to this compound like (3β,5β)-3-hydroxypregnan-20-one, can inhibit GABA-activated currents. nih.govnih.gov This inhibitory action is distinct from the potentiating effects of other neurosteroids like allopregnanolone (B1667786). nih.gov The mechanism involves a direct block of the GABAA receptor channel, which can antagonize the effects of positive modulators of the receptor. nih.gov This modulation of GABAA receptors by 3β-hydroxysteroids highlights a non-genomic mechanism through which these compounds can influence neuronal excitability. nih.govmdpi.com

Comparative Biochemical Analysis Across Species

The metabolism of progesterone and its derivatives, including this compound, exhibits significant variation across different species. mdpi.com These differences are important to consider when extrapolating findings from animal models to humans.

Studies have shown that the metabolic clearance rate (MCR) of progesterone varies widely among species. nih.gov For example, the MCR is approximately 60-70 L/day/kg in humans, while it is around 120 L/day/kg in rats and 180 L/day/kg in guinea pigs. nih.gov

The profile of progesterone metabolites also differs. In the brain, 5α-dihydroprogesterone (5α-DHP) and 3α,5α-tetrahydroprogesterone (3α,5α-THP) are major metabolites in rats. In contrast, 5α-DHP and 20α-dihydroprogesterone (20α-DHP) are predominant in the mouse brain, and 20α-DHP is the main metabolite in the monkey brain. nih.gov The activity of enzymes involved in steroid metabolism, such as 3β-hydroxysteroid dehydrogenase, also shows species-specific characteristics. For instance, in bovine ovaries, there is evidence for multiple forms of this enzyme with different substrate specificities. nih.gov Similarly, the rate of progesterone metabolism in liver and intestinal tissues shows both similarities and differences between rats and humans. mdpi.comresearchgate.net

Enzymatic Systems and Molecular Biology Associated with 3beta 3 Hydroxypregn 4 En 20 One Metabolism

Characterization of Enzymes Catalyzing Formation and Metabolism

The primary enzymes involved in the metabolism of (3beta)-3-Hydroxypregn-4-en-20-one include members of the 17β-hydroxysteroid dehydrogenase (HSD17B) and aldo-keto reductase (AKR) superfamilies. These enzymes exhibit specificities for various steroid substrates and are characterized by distinct kinetic parameters that govern their catalytic efficiency.

Hydroxysteroid 17-beta dehydrogenase 7 (HSD17B7) is a bifunctional enzyme implicated in both steroid metabolism and cholesterol biosynthesis. uniprot.orgnih.gov It is capable of converting progesterone (B1679170) into its less active form, 3beta-hydroxypregn-4-en-20-one. uniprot.org The enzyme demonstrates a preference for NADP(H) as a cofactor for its reductive and oxidative activities. uniprot.org

While the primary focus here is its action on progesterone, HSD17B7 also displays activity towards other steroids. It catalyzes the conversion of estrone (B1671321) (E1) to the more potent estrogen, 17β-estradiol (E2), and the inactivation of dihydrotestosterone (B1667394) (DHT) to 5α-androstane-3β,17β-diol. uniprot.orgnih.gov The kinetic parameters of HSD17B7 for some of its key substrates have been determined, highlighting its substrate preferences.

Table 1: Kinetic Parameters of HSD17B7 for Various Steroid Substrates

SubstrateKm (μM)kcat (s-1)Reference
Estrone3.25- uniprot.org
Estrone5.2 ± 0.4 (K0.5)0.0063 ± 0.0003 nih.gov
17beta-hydroxy-5alpha-androstan-3-one2.6- uniprot.org
Dihydrotestosterone (DHT)14.4 ± 0.8 (K0.5)0.0153 ± 0.0007 nih.gov

Data presented as Km (Michaelis constant) or K0.5 (substrate concentration at half-maximal velocity for cooperative enzymes) and kcat (catalytic rate constant). A lower Km value indicates a higher affinity of the enzyme for the substrate.

The aldo-keto reductase (AKR) family, particularly members of the AKR1C subfamily, play crucial roles in steroid metabolism. nih.gov These enzymes are NAD(P)(H)-dependent oxidoreductases that catalyze the reduction of ketones and aldehydes to their corresponding alcohols. wikipedia.org

AKR1C1 , also known as 20α-hydroxysteroid dehydrogenase, is primarily involved in the inactivation of progesterone by reducing it to 20α-hydroxyprogesterone. nih.govnih.gov This enzyme exhibits broad substrate specificity, acting on steroids at positions 3, 17, and 20. uniprot.org Porcine AKR1C1 has been shown to act as a 3α-HSD for 3-keto-5β-dihydro-C19/C21-steroids, a 3β-HSD for 3-keto-5α-dihydro-C19-steroids, a 17β-HSD for 17-keto-C19-steroids, and a 20α-HSD for progesterone, with Km values ranging from 0.5 to 11 µM. researchgate.netnih.gov

AKR1C3 , also known as 17β-hydroxysteroid dehydrogenase type 5, functions as a 17-ketosteroid reductase. nih.gov It is responsible for the conversion of androstenedione (B190577) to testosterone (B1683101) and estrone to 17β-estradiol. nih.gov Kinetic studies have revealed that 11-keto C19 substrates are preferred by AKR1C3, with Vmax values being 12- to 55-fold greater than for their classical counterparts. nih.gov

Table 2: Kinetic Parameters of AKR1C1 and AKR1C3 for Various Steroid Substrates

EnzymeSubstrateKm (μM)kcat (min-1)Reference
AKR1C1Oxidation of 3α-hydroxy-5α-androstan-17-one (Androsterone)-0.06 uniprot.org
Reduction of 3α-hydroxy-5α-androstan-17-one (Androsterone)-0.18 uniprot.org
Oxidation of Testosterone-0.044 uniprot.org
Reduction of 17β-hydroxy-5α-androstan-3-one-0.74 uniprot.org
AKR1C35α-Dihydrotestosterone (Reduction)19.80.26 nih.gov
11-Keto-androstenedione (Reduction)Similar to classical counterparts12- to 55-fold greater than classical counterparts nih.gov

kcat values are presented in min-1 as reported in the source literature.

The catalytic activity and substrate specificity of HSD17B7 and AKR1C enzymes are dictated by their three-dimensional structures and the specific amino acid residues within their active sites.

HSD17B7 possesses a 17-beta-dehydrogenase domain with binding sites for NADP+ and the steroid substrate. nih.gov Key catalytic residues, including Tyrosine 193 and Lysine 197, are conserved and essential for its enzymatic function. nih.gov

AKR enzymes share a conserved (α/β)8-barrel structural motif. nih.govnih.gov The specificity for different steroid substrates is determined by three large, flexible loops at the back of the barrel. nih.gov The catalytic mechanism of AKRs is described as a "push-pull" mechanism involving a conserved catalytic tetrad of Tyr55, Asp50, Lys84, and His117 (numbering based on AKR1C9). nih.gov The reaction follows an ordered bi-bi kinetic mechanism where the NAD(P)H cofactor binds first and the corresponding oxidized cofactor is the last to be released. nih.govnih.gov The crystal structure of AKR1C1 in a complex with NADP+ and 20α-hydroxyprogesterone reveals how the steroid binds in the active site. nih.gov Similarly, the structure of AKR1C3 with NADP+ and androstenedione provides insights into its substrate binding mode. nih.gov

Gene Expression and Regulation of Associated Enzymes

The physiological activity of these metabolic enzymes is tightly controlled at the level of gene expression, with tissue-specific patterns and complex regulatory networks ensuring appropriate steroid hormone levels.

The expression of genes encoding these steroid-metabolizing enzymes varies significantly across different tissues, reflecting their specialized roles in local steroid synthesis and inactivation.

HSD17B7 is highly expressed in the adrenal gland, liver, lung, and thymus. uniprot.org It is also found in the breast, ovaries, pregnant uterus, prostate, and various other tissues. uniprot.orgproteinatlas.orgopentargets.org

AKR1C1 is expressed in a wide range of tissues, with the highest levels detected in the liver, mammary gland, and brain. uniprot.org It is also present in the prostate, testis, adrenal gland, and uterus. uniprot.orgnih.gov

AKR1C3 is also widely expressed, with notable presence in steroidogenic and steroid hormone target tissues. nih.govoup.com High expression is observed in the adrenal gland and liver, and it is also found in tissues such as the kidney and bladder. proteinatlas.orgnih.gov In some cases, its expression is noted in the endothelial lining of blood vessels. nih.gov

Table 3: Summary of Tissue-Specific Expression of HSD17B7, AKR1C1, and AKR1C3

EnzymeHigh Expression TissuesModerate/Low Expression TissuesReference
HSD17B7Adrenal gland, liver, lung, thymusBreast, ovaries, pituitary gland, pregnant uterus, prostate, kidney, lymph node, small intestine, spinal cord, trachea uniprot.org
AKR1C1Liver, mammary gland, brainProstate, testis, adrenal gland, uterus, keratinocytes uniprot.org
AKR1C3Adrenal gland, liverProstate, testis, kidney, bladder, breast, endometrial tissue nih.govproteinatlas.orgnih.govwikipedia.org

The expression of HSD17B7 and AKR1C genes is controlled by a variety of transcription factors and signaling pathways.

The transcriptional regulation of HSD17B7 is complex, with its promoter region containing binding sites for several transcription factors. Studies have shown the involvement of the Vitamin D receptor/retinoid X receptor (VDR/RXR), sterol regulatory element-binding protein (SREBP), and hepatocyte nuclear factor 4 (HNF-4) in regulating its expression, linking it to cholesterol biosynthesis. nih.govpsu.edubioscientifica.com In breast cancer cells, the expression of HSD17B7 is stimulated by estradiol (B170435) in an estrogen receptor α (ERα)-dependent manner, creating a feed-forward loop for estrogen production. oup.com

The regulation of AKR1C genes, including AKR1C1 and AKR1C3, is influenced by factors that respond to cellular stress and hormonal signals. The promoters of these genes contain antioxidant response elements (AREs), making them responsive to oxidative stress through the Nrf2 transcription factor. nih.govfrontiersin.org They are also regulated by activator protein-1 (AP-1). nih.gov The expression of AKR1C genes can be altered in disease states; for instance, AKR1C3 expression is significantly increased in castration-resistant prostate cancer. nih.gov Furthermore, in adipose tissue, the expression of AKR1C2 and AKR1C3 is associated with body fat distribution and is regulated by nuclear transcription factors such as the glucocorticoid receptor. nih.gov In type 2 diabetes, transcript levels of AKR1C family members are increased in prostate tissue. nih.gov

Chemical Synthesis and Derivatization for Academic Research Applications

Laboratory Synthesis Routes of (3beta)-3-Hydroxypregn-4-en-20-one

The laboratory synthesis of this compound, an isomer of progesterone (B1679170), typically starts from the more readily available endogenous steroid, pregnenolone (B344588) (pregn-5-en-3β-ol-20-one). wikipedia.org The key transformation involves the isomerization of the double bond from the C5-C6 position to the more thermodynamically stable conjugated C4-C5 position.

This is classically achieved through an Oppenauer oxidation . In this reaction, the 3β-hydroxyl group of pregnenolone is oxidized to a 3-keto group in the presence of a ketone (like acetone) and an aluminum alkoxide catalyst, such as aluminum isopropoxide. acs.orgacs.org This process concurrently facilitates the migration of the double bond to yield progesterone (pregn-4-ene-3,20-dione). wikipedia.org

The final step is the stereoselective reduction of the 3-keto group of progesterone to afford the desired (3beta)-3-hydroxy product. This reduction must be carefully controlled to achieve the correct β-stereochemistry at the C3 position.

Synthetic Step Starting Material Key Reagents/Conditions Product
1. Oxidation/Isomerization PregnenoloneAluminum isopropoxide, Acetone (Oppenauer Oxidation)Progesterone
2. Stereoselective Reduction ProgesteroneSelective reducing agentThis compound

Preparation of Novel Derivatives and Analogs for Structure-Activity Relationship Studies

The modification of the this compound scaffold is crucial for investigating how structural changes affect biological function. Researchers synthesize a variety of derivatives to probe interactions with biological targets.

Fluorination is a common strategy in medicinal chemistry to alter a molecule's electronic properties, metabolic stability, and binding affinity. The synthesis of fluorinated pregnane (B1235032) derivatives often involves nucleophilic substitution reactions. For instance, 21-fluoroprogesterone (B1208711) has been synthesized by converting the 21-hydroxyl group of 21-hydroxypregn-4-ene-3,20-dione into a more effective leaving group, such as a mesylate. nih.gov Subsequent nucleophilic displacement with a fluoride (B91410) source, like potassium fluoride catalyzed by a crown ether, yields the fluorinated product. nih.gov This methodology can be adapted to produce 21-fluoro derivatives of this compound.

Reaction Type Starting Material Key Reagents Product Example
Nucleophilic Fluorination 21-hydroxypregn-4-ene-3,20-dione 21-methanesulfonatePotassium fluoride (KF), 18-Crown-621-Fluoroprogesterone nih.gov

Glycosylation, the attachment of sugar moieties, can significantly enhance the solubility and alter the pharmacokinetic profile of steroidal compounds. The synthesis of pregnane glycosides has been achieved through various methods. benthamdirect.com A novel pregnane glycoside, 3β-[2',3',4',6'-tetra-O-acetyl-β-D-glucopyranosyl]-Oxy-20β-hydroxy-16α-methoxy-pregn-5-ene, was synthesized from its corresponding dihydroxy-pregnene precursor. benthamdirect.com

Modern synthetic strategies for creating glycopeptides and other glycosylated molecules often employ enzymatic methods for their high stereo- and regioselectivity. nih.gov Enzymes such as endo-β-N-acetylglucosaminidases (ENGases) can catalyze the transfer of complex oligosaccharides to a molecule, a process known as transglycosylation. nih.gov This approach, often utilizing an oxazoline (B21484) donor, offers an efficient route to novel glycosylated pregnane derivatives for research purposes. nih.gov

Modifications at the C21 position of the pregnane skeleton have been explored to develop compounds with potential therapeutic applications, including as anti-cancer agents. nih.gov Research has focused on introducing heterocyclic moieties at this position.

For example, starting from 16-dehydropregnenolone (B108158) acetate, researchers have synthesized pregnane derivatives featuring a triazole or an imidazole (B134444) ring at the C21 position. nih.gov These syntheses demonstrate the versatility of the pregnane scaffold for chemical modification. The resulting compounds, 3β-hydroxy-21-(1H-1,2,4-triazol-1-yl)pregna-5,16-dien-20-one (T-OH) and 3β-hydroxy-21-(1H-imidazol-1-yl)pregna-5,16-dien-20-one (I-OH), were subsequently evaluated for their biological activity. nih.gov

Derivative Name Starting Material C21-Substituent Reference
T-OH16-Dehydropregnenolone acetate1H-1,2,4-triazole nih.gov
I-OH16-Dehydropregnenolone acetate1H-imidazole nih.gov

Stereoselective Synthesis Strategies and Method Development

The biological activity of steroids is highly dependent on their three-dimensional structure. Therefore, stereoselective synthesis—the ability to selectively produce a single stereoisomer—is of paramount importance in the preparation of pregnane derivatives.

Key stereocenters in this compound and its analogs include the C3 hydroxyl group and the C20 position.

Control at C3: The synthesis of the (3beta)-hydroxy configuration is typically achieved through the stereoselective reduction of the corresponding 3-ketone. The choice of reducing agent and reaction conditions is critical to favor the formation of the β-epimer over the α-epimer. For example, the reduction of 17-hydroxypregn-4-ene-3,20-dione with lithium tri-t-butoxyaluminohydride has been shown to yield almost exclusively the 3β-hydroxy epimer. researchgate.net

Control at C20: The ketone at C20 can be reduced to form either the 20α- or 20β-hydroxy stereoisomers. nih.govsigmaaldrich.com The development of methods to selectively produce one isomer is an active area of research, as the stereochemistry at this position can dramatically influence biological activity.

Modern synthetic methods focus on developing highly selective catalysts and reagents that can control the stereochemical outcome of reactions on the complex steroid scaffold, which is often rich in sp³-hybridized carbon atoms. nih.gov These strategies are essential for the rational design and synthesis of novel pregnane derivatives for academic and pharmaceutical research. youtube.comelsevierpure.com

Advanced Analytical Methodologies in Research on 3beta 3 Hydroxypregn 4 En 20 One

Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for Metabolite Profiling and Quantification

Liquid chromatography–tandem mass spectrometry (LC-MS/MS) has emerged as the leading analytical technique for the measurement of pregnenolone (B344588) and its metabolites. nih.govaustinpublishinggroup.com This powerful method combines the separation capabilities of high-performance liquid chromatography (HPLC) with the high selectivity and sensitivity of tandem mass spectrometry, making it ideal for analyzing complex biological samples. nih.gov The use of LC-MS/MS allows for the direct detection of nonvolatile steroids without the need for derivatization, although derivatization can be employed to enhance ionization efficiency for certain compounds like pregnenolone. nih.govcreative-proteomics.com

Method Development and Validation for Pregnane (B1235032) Metabolite Panels

The development of robust and reliable LC-MS/MS methods for pregnane metabolite panels is a critical area of research. These methods are essential for the simultaneous quantification of multiple steroids, providing a comprehensive view of the steroid metabolome. nih.gov

A key challenge in analyzing pregnenolone is its poor ionization efficiency in common ionization sources like electrospray ionization (ESI) and atmospheric-pressure chemical ionization (APCI). thermofisher.comthermofisher.com To overcome this, derivatization with reagents such as hydroxylamine (B1172632) or 1-amino-4-methylpiperazine (B1216902) (AMP) is often employed to create derivatives with improved ionization characteristics. thermofisher.comthermofisher.comresearchgate.net For instance, derivatization with hydroxylamine to form oxime derivatives significantly enhances the signal and allows for the achievement of the desired lower limit of quantitation (LOQ). thermofisher.comthermofisher.com

Method validation is a rigorous process that ensures the accuracy, precision, and reliability of the analytical results. This typically involves assessing linearity, LOQ, limit of detection (LOD), recovery, matrix effects, and intra- and inter-day precision and accuracy. proquest.comnih.gov For example, a validated LC-MS/MS assay for pregnenolone and other neurosteroids in human serum demonstrated a reliable quantification range from 0.78 to 1000 ng/mL, with inter- and intraday imprecision of less than 10%. researchgate.netproquest.comnih.gov

Below is a table summarizing the key parameters from a developed LC-MS/MS method for pregnenolone analysis:

ParameterResultReference
Lower Limit of Quantitation (LOQ)10 ng/dL thermofisher.com
Analytical Range10 - 500 ng/dL thermofisher.com
Inter-batch Precision (%CV)< 8% thermofisher.com
Intra-batch Precision (%CV)< 5% thermofisher.com
Carryover< 0.2% thermofisher.com

Application in in vitro and ex vivo Biological Systems

LC-MS/MS methods are extensively applied in both in vitro and ex vivo studies to investigate the metabolism and function of pregnenolone. These studies provide valuable insights into the enzymatic pathways and the roles of pregnenolone and its metabolites in various biological systems.

In in vitro studies, LC-MS/MS is used to analyze the metabolism of pregnenolone in cell cultures. For example, it has been used to study the conversion of pregnenolone to its metabolites in primary glial cell cultures, revealing the formation of 20-hydroxy-pregnenolone, progesterone (B1679170), and other downstream steroids. nih.gov Another study utilized a highly sensitive LC-MS/MS method to analyze progesterone metabolism in an endometrial cell line, demonstrating the production of several pregnane derivatives. psu.edu

Ex vivo studies often involve the analysis of tissue samples to understand the local concentrations and metabolism of steroids. For instance, LC-MS/MS has been employed to measure the levels of pregnenolone and its neuroactive metabolite allopregnanolone (B1667786) in autopsied brain tissue from patients with hepatic coma, revealing significantly increased concentrations of these neurosteroids. nih.gov This highlights the role of altered steroid metabolism in the pathogenesis of this condition. Furthermore, a robust LC-MS/MS method was developed for the assay of pregnenolone and other neurosteroids in monkey brain tissue, a suitable animal model for neurosteroid-related research. researchgate.net

Gas Chromatography–Mass Spectrometry (GC-MS) for Metabolite Analysis

Gas chromatography-mass spectrometry (GC-MS) is a well-established and powerful technique for the analysis of steroid metabolites. nih.gov It offers high sensitivity, resolution, and reproducibility, making it a valuable tool for both targeted and untargeted metabolic studies. nih.gov Before analysis by GC-MS, volatile derivatives of the steroids are typically prepared to improve their chromatographic properties. mdpi.com

GC-MS has been instrumental in profiling steroid hormones in various biological fluids, including urine and serum. nih.gov For example, GC/MS analysis was used to measure the concentrations of pregnenolone and its metabolite, 20α-dihydropregnenolone, in the serum and various brain regions of Japanese quail, revealing sex and regional differences. researchgate.net In clinical research, GC/MS has been used to measure neurosteroids like pregnenolone and allopregnanolone in postmortem brain tissue. nih.gov

A significant advantage of GC-MS is the availability of extensive mass spectral libraries, which aid in the identification of unknown metabolites. nih.gov The most common ionization technique used in GC-MS for metabolic studies is electron impact (EI) ionization, which produces reproducible fragmentation patterns. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation and conformational analysis of (3beta)-3-Hydroxypregn-4-en-20-one and its derivatives. nih.govresearchgate.net While mass spectrometry techniques provide information about the mass-to-charge ratio of a molecule and its fragments, NMR provides detailed information about the chemical environment of individual atoms within the molecule, allowing for the unambiguous determination of its three-dimensional structure. nih.gov

Complete assignments of the ¹H and ¹³C NMR spectra of pregnenolone have been achieved using a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence). nih.gov These assignments serve as a reference standard for the identification and structural confirmation of pregnenolone and its metabolites in complex mixtures. nih.gov

Furthermore, quantitative NMR (qNMR) has been developed and validated as a simple and rapid method for the identification and assay of pregnenolone in various products, such as dietary supplements. nih.gov This method offers the advantage of not requiring a reference standard for quantification, making it a powerful tool for quality control. researchgate.netnih.gov

The following table presents a selection of assigned chemical shifts for pregnenolone from ¹H NMR spectroscopy:

ProtonChemical Shift (ppm)Reference
H-4~5.35 chemicalbook.com
H-3~3.53 chemicalbook.com
H-21 (CH₃)~2.13 chemicalbook.com
H-18 (CH₃)~0.63 chemicalbook.com

Ultra-High Resolution Mass Spectrometry and Non-Targeted Metabolomics Approaches

Ultra-high resolution mass spectrometry (UHR-MS), often coupled with liquid chromatography, provides exceptional mass accuracy and resolving power, enabling the confident identification of metabolites in complex biological samples without the need for authentic standards. This is particularly valuable in non-targeted metabolomics, where the goal is to comprehensively profile all detectable metabolites in a sample to identify novel biomarkers or metabolic pathways.

In the context of this compound research, UHR-MS and non-targeted metabolomics approaches can uncover previously unknown metabolites and metabolic pathways. These techniques can reveal subtle changes in the steroid profile associated with different physiological states or diseases. For example, a study using ultrahigh-performance liquid chromatography-electrospray ionization mass spectrometry (UHPLC-MS) developed a sensitive method for the determination of 17 steroid hormones in Antarctic krill, highlighting the potential for hormonal contamination in the environment. figshare.com Another study developed a UHPLC-MS/MS method for the simultaneous quantification of nine neuroactive steroids, including pregnenolone, in human serum, demonstrating the high-throughput capabilities of modern instrumentation for comprehensive steroid analysis. nih.gov

These advanced analytical approaches are crucial for expanding our understanding of the complex and dynamic nature of the steroid metabolome and the multifaceted roles of this compound.

Q & A

Q. What gaps exist in the current literature on (3β)-3-Hydroxypregn-4-en-20-one, and how can researchers address them?

  • Methodological Answer : Limited data on epigenetic modulation (e.g., histone deacetylase interactions) and tissue-specific pharmacokinetics. Prioritize RNA-seq or ChIP-seq studies in target tissues (e.g., adrenal glands) and cross-reference with transcriptional profiling databases (e.g., CAAT/enhancer-binding protein targets) . Use tools like Google Scholar and Springer to identify understudied applications .
    《高校计算机教师毕设指南》第三期:文献综述是什么?
    02:45

Q. How should researchers design studies to ensure reproducibility of findings involving (3β)-3-Hydroxypregn-4-en-20-one?

  • Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw NMR/MS spectra in repositories (e.g., Zenodo) and detail synthetic protocols (e.g., reaction temperatures, solvent ratios). Collaborative inter-lab validation minimizes batch-to-batch variability .

Critical Analysis and Innovation

Q. What novel methodologies could advance the functional characterization of (3β)-3-Hydroxypregn-4-en-20-one?

  • Methodological Answer : CRISPR-Cas9 knockout models to identify receptor-specific effects (e.g., progesterone receptor isoforms). Single-cell RNA sequencing (scRNA-seq) can map cell-type-specific responses in heterogeneous tissues. Synchrotron-based X-ray crystallography may resolve ligand-receptor binding dynamics at atomic resolution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.